N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS2/c20-13-7-5-12(6-8-13)14-9-10-18(24-23-14)26-11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYGWIFBKGMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.
Formation of Pyridazinyl Sulfanyl Moiety: The pyridazinyl sulfanyl group is synthesized by reacting a pyridazine derivative with a thiol compound.
Coupling Reactions: The final step involves coupling the benzothiazole ring with the pyridazinyl sulfanyl moiety using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer properties. The presence of both benzothiazole and pyridazine moieties contributes to its biological activity.
- Cytotoxicity Testing : The compound has been evaluated against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results indicated a significant reduction in cell viability, with IC50 values demonstrating effective cytotoxicity against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways through hydrophobic interactions .
- Structure-Activity Relationship (SAR) : The structure of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is crucial for its biological activity. The thiazole ring is essential for cytotoxic activity, and modifications on the phenyl rings significantly influence efficacy .
Study 1: Antitumor Activity
In a study conducted by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. The findings revealed that compounds with structural similarities to this compound exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for our target compound .
Study 2: Mechanistic Insights
Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. It was found that modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells .
Synthesis and Drug Design Applications
Feasible Synthetic Routes
Utilizing extensive databases such as PISTACHIO and REAXYS can provide high accuracy predictions for synthetic routes. One-step synthesis strategies can streamline the process, making it more practical for laboratory applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Key Observations :
- Core Diversity : The target compound’s pyridazine-sulfanyl-benzothiazole scaffold distinguishes it from analogs with pyrimidine (), thiazole (), or piperazine () substituents.
- Synthetic Routes : Most analogs (e.g., ) employ nucleophilic substitution reactions using chloroacetamide intermediates, highlighting a common strategy for acetamide derivatives.
Key Observations :
Physicochemical and Crystallographic Properties
- Crystal Packing : The dichlorophenyl-thiazol analog exhibits intermolecular N–H⋯N hydrogen bonds stabilizing its 1D chain structure. The target compound’s fluorophenyl group may similarly influence packing via halogen bonding.
- Molecular Weight : The target compound (MW ≈ 443.47 g/mol) is lighter than the analog (MW 507.63 g/mol) due to the absence of a methyl-thiazol group .
- Solubility : Sulfanyl and fluorophenyl groups likely reduce aqueous solubility compared to piperazine-containing BZ-IV .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety and a pyridazinyl sulfanyl group. Its molecular formula is with a molecular weight of approximately 305.36 g/mol. The compound is classified under the category of benzothiazole derivatives, which are known for their diverse biological activities.
Target Pathways:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, similar benzothiazole derivatives have been shown to target DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth .
Biochemical Interactions:
The interaction with DprE1 disrupts the synthesis of arabinogalactan, a vital component of the mycobacterial cell wall. This mechanism not only highlights its potential as an anti-tubercular agent but also suggests possible applications in treating other bacterial infections.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial effects against various pathogens, including Mycobacterium tuberculosis and other resistant strains. For instance, studies have reported that certain benzothiazole derivatives demonstrate IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
| Compound | IC50 (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis |
| Benzothiazole Derivative A | 1.35 | Mycobacterium tuberculosis |
| Benzothiazole Derivative B | 2.18 | Mycobacterium tuberculosis |
Anticancer Activity
In addition to its antimicrobial properties, benzothiazole derivatives have been investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase activity and disruption of cellular signaling pathways.
Case Studies
-
Anti-Tubercular Screening:
A recent study focused on synthesizing and evaluating novel substituted benzothiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Among the compounds tested, several exhibited significant inhibitory effects, suggesting that structural modifications could enhance their efficacy . -
Cytotoxicity Assessments:
In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that many benzothiazole derivatives are non-toxic at effective concentrations, indicating a favorable safety profile for further development in therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
A robust synthesis typically involves coupling the benzothiazole and pyridazine moieties via a sulfanyl acetamide linker. Key steps include:
- Thioether linkage formation : Use nucleophilic substitution between a pyridazine-thiol intermediate and a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Optimization : Employ computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and reduce trial-and-error experimentation. ICReDD’s integrated computational-experimental approach can narrow optimal conditions (e.g., solvent, catalyst) .
- Yield improvement : Introduce protecting groups for reactive sites (e.g., NH in benzothiazole) to minimize side reactions .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure, confirming bond angles and dihedral angles between the benzothiazole and pyridazine rings. For similar compounds, C–H···O/N interactions and π-stacking have been observed .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, benzothiazole protons at δ 8.1–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with substitutions on the pyridazine (e.g., Cl, NO₂) or benzothiazole (e.g., methyl, methoxy) to assess electronic effects on activity .
- Bioassay design : Test against target enzymes (e.g., kinases, oxidases) using in vitro assays (IC₅₀ determination) and compare with control inhibitors. For example, similar acetamide derivatives showed antioxidant activity via DPPH radical scavenging .
- Computational docking : Use AutoDock or Schrödinger to predict binding modes to protein targets (e.g., ATP-binding pockets) .
Advanced: How can contradictory data in solubility or reactivity be resolved for this compound?
Methodological Answer:
- Solubility conflicts : Perform pH-dependent solubility studies in buffered solutions (pH 1–10) and correlate with logP values (predicted via ChemAxon). If experimental vs. computational data diverge, revise force field parameters in molecular dynamics simulations .
- Reactivity anomalies : Use kinetic isotope effects (KIEs) or Hammett plots to distinguish between radical vs. ionic mechanisms in degradation pathways .
Basic: What stability challenges arise during storage or handling, and how can degradation be mitigated?
Methodological Answer:
- Light sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines). Use amber vials and antioxidants (e.g., BHT) if photodegradation is observed .
- Hydrolytic stability : Monitor hydrolysis in aqueous buffers (pH 4–9) via HPLC. Lyophilization or storage under inert gas (N₂) is recommended for hygroscopic batches .
Advanced: How can computational methods guide the modification of heterocyclic systems (benzothiazole/pyridazine) to enhance target selectivity?
Methodological Answer:
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) of parent and modified structures to predict electronic interactions with biological targets .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) and hydrophobic regions (e.g., fluorophenyl group) using tools like MOE .
Advanced: What experimental approaches are suitable for elucidating the reaction mechanism of sulfanyl-acetamide bond formation?
Methodological Answer:
- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for thiolate nucleophile attack on chloroacetamide.
- Isotope labeling : Introduce ³⁴S or ¹⁵N isotopes to track bond formation via MS/MS .
Basic: How can solubility be improved without compromising bioactivity?
Methodological Answer:
- Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety, which hydrolyze in vivo to release the active compound .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create soluble co-crystals without altering the core structure .
Advanced: What strategies address low yields in multi-step syntheses of analogous benzothiazole-pyridazine hybrids?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiol coupling) to improve heat dissipation and scalability .
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling of halogenated intermediates, optimizing ligand-metal ratios .
Advanced: How can synergistic effects with co-administered drugs be systematically evaluated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
